- Optimization of potent and selective dual mTORC1 and mTORC2 inhibitors: The discovery of AZD8055 and AZD2014, Bioorganic & Medicinal Chemistry Letters, 2013, 23(5), 1212-1216

Cas no 938443-20-0 (2,4,7-Trichloropyrido[2,3-d]pyrimidine)

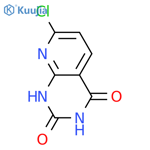

![2,4,7-Trichloropyrido[2,3-d]pyrimidine structure](https://ja.kuujia.com/scimg/cas/938443-20-0x500.png)

938443-20-0 structure

商品名:2,4,7-Trichloropyrido[2,3-d]pyrimidine

CAS番号:938443-20-0

MF:C7H2Cl3N3

メガワット:234.469877719879

MDL:MFCD11109463

CID:796680

PubChem ID:37819133

2,4,7-Trichloropyrido[2,3-d]pyrimidine 化学的及び物理的性質

名前と識別子

-

- 2,4,7-Trichloropyrido[2,3-d]pyrimidine

- Pyrido[2,3-d]pyrimidine,2,4,7-trichloro-

- 2,4,7-trichloro-pyrido[2,3-d]pyrimidine

- zlchem 38

- PubChem20630

- C7H2Cl3N3

- QC-8

- ZLB0025

- DNFDLCRLLQVUQK-UHFFFAOYSA-N

- RW3233

- 6004AC

- PB20564

- FCH1402532

- SY011612

- AM807611

- ST2403652

- AX8158866

- AB0080808

- 2,4,7-Trichloropyrido[2,3-d]pyrimidine (ACI)

- MFCD11109463

- J-507091

- EN300-3253335

- Z1269166412

- SCHEMBL1216985

- A844720

- DTXSID00653353

- CS-B0238

- 2,4,7-Trichloropyrido[2,3-d]pyrimidine, AldrichCPR

- AS-41727

- 2,4,7-tris(chloranyl)pyrido[2,3-d]pyrimidine

- PYRIDO[2,3-D]PYRIMIDINE, 2,4,7-TRICHLORO-

- AKOS015850445

- AC-24556

- DB-079720

- 938443-20-0

-

- MDL: MFCD11109463

- インチ: 1S/C7H2Cl3N3/c8-4-2-1-3-5(9)12-7(10)13-6(3)11-4/h1-2H

- InChIKey: DNFDLCRLLQVUQK-UHFFFAOYSA-N

- ほほえんだ: ClC1N=C2C(C=CC(=N2)Cl)=C(Cl)N=1

計算された属性

- せいみつぶんしりょう: 232.93100

- どういたいしつりょう: 232.931

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 192

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 38.7

じっけんとくせい

- 密度みつど: 1.685

- ゆうかいてん: Not available

- ふってん: 316.4±42.0℃ at 760 mmHg

- フラッシュポイント: Not available

- 屈折率: 1.688

- PSA: 38.67000

- LogP: 2.98500

- じょうきあつ: Not available

2,4,7-Trichloropyrido[2,3-d]pyrimidine セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険物輸送番号:UN 2811 6.1 / PGIII

- 危険カテゴリコード: 25-41

- セキュリティの説明: 26-39-45

-

危険物標識:

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2,4,7-Trichloropyrido[2,3-d]pyrimidine 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2,4,7-Trichloropyrido[2,3-d]pyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D494931-1G |

2,4,7-trichloropyrido[2,3-d]pyrimidine |

938443-20-0 | 97% | 1g |

$140 | 2024-05-23 | |

| eNovation Chemicals LLC | K04776-1g |

2,4,7-trichloropyrido[2,3-d]pyrimidine |

938443-20-0 | >95% | 1g |

$280 | 2024-05-23 | |

| eNovation Chemicals LLC | K04776-25g |

2,4,7-trichloropyrido[2,3-d]pyrimidine |

938443-20-0 | >95% | 25g |

$4000 | 2024-05-23 | |

| eNovation Chemicals LLC | K13258-5g |

2,4,7-Trichloropyrido[2,3-d]pyrimidine |

938443-20-0 | 97% | 5g |

$1800 | 2023-05-08 | |

| eNovation Chemicals LLC | D494931-500MG |

2,4,7-trichloropyrido[2,3-d]pyrimidine |

938443-20-0 | 97% | 500mg |

$100 | 2024-05-23 | |

| Enamine | EN300-3253335-1.0g |

2,4,7-trichloropyrido[2,3-d]pyrimidine |

938443-20-0 | 95.0% | 1.0g |

$114.0 | 2025-03-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ML660-1g |

2,4,7-Trichloropyrido[2,3-d]pyrimidine |

938443-20-0 | 95+% | 1g |

2536.0CNY | 2021-08-04 | |

| Enamine | EN300-3253335-0.05g |

2,4,7-trichloropyrido[2,3-d]pyrimidine |

938443-20-0 | 95.0% | 0.05g |

$26.0 | 2025-03-18 | |

| Enamine | EN300-3253335-0.1g |

2,4,7-trichloropyrido[2,3-d]pyrimidine |

938443-20-0 | 95.0% | 0.1g |

$40.0 | 2025-03-18 | |

| Enamine | EN300-3253335-0.5g |

2,4,7-trichloropyrido[2,3-d]pyrimidine |

938443-20-0 | 95.0% | 0.5g |

$89.0 | 2025-03-18 |

2,4,7-Trichloropyrido[2,3-d]pyrimidine 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride Solvents: Toluene ; 100 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 40 min, 70 °C

1.2 Reagents: Phosphorus oxychloride ; 3 h, reflux

1.2 Reagents: Phosphorus oxychloride ; 3 h, reflux

リファレンス

- Preparation of heterocycles as mTOR inhibitors, China, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; rt → 70 °C; 30 min, 70 °C; 70 °C → rt

1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C

1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C

リファレンス

- Preparation of 1H-pyrido[2,3-d]pyrimidine derivatives for combination therapy of cancer, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 0.5 h, 70 °C; 70 °C → rt

1.2 Reagents: Phosphorus oxychloride ; rt; 2 h, 100 °C

1.2 Reagents: Phosphorus oxychloride ; rt; 2 h, 100 °C

リファレンス

- Preparation of pyridopyrimidine compounds acting as mTORC 1/2 double-kinase inhibitors, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん

リファレンス

- Preparation of pyridine and morpholine derivatives as combination products for treatment of cancer., United States, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 30 min, 70 °C

1.2 Reagents: Phosphorus oxychloride ; 2.5 h, 100 °C

1.2 Reagents: Phosphorus oxychloride ; 2.5 h, 100 °C

リファレンス

- Preparation of (piperazinyl)pyridopyrimidines as KRAS G12C mutant protein inhibitor and used for treatment of cancer, China, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 25 °C; 0.5 h, 70 °C; 70 °C → 25 °C

1.2 Reagents: Phosphorus oxychloride ; 25 °C; 3 h, 100 °C

1.2 Reagents: Phosphorus oxychloride ; 25 °C; 3 h, 100 °C

リファレンス

- Synthesis of quinazoline heterocyclic mTOR inhibitors treating cancer and infectious diseases, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 0.5 h, 70 °C; 70 °C → rt

1.2 Reagents: Phosphorus trichloride ; rt; 2 h, 10 °C

1.2 Reagents: Phosphorus trichloride ; rt; 2 h, 10 °C

リファレンス

- Salt and crystal form of mtorc1/2 dual kinase activity inhibitor and preparation method, World Intellectual Property Organization, , ,

合成方法 9

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 40 min, 70 °C

1.2 Reagents: Phosphorus oxychloride ; 3 h, reflux

1.2 Reagents: Phosphorus oxychloride ; 3 h, reflux

リファレンス

- Preparation of heteroaryl-fused-pyrimidine derivatives as mTOR and PI3K inhibitors, World Intellectual Property Organization, , ,

合成方法 10

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; rt; 30 min, rt → 70 °C; 70 °C → rt

1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C

1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C

リファレンス

- 2-Methylmorpholine-substituted pyrido-, pyrazo- and pyrimidopyrimidine derivatives as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

合成方法 11

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; rt; 30 min, 70 °C; 70 °C → rt

1.2 Reagents: Phosphorus oxychloride ; 3 h, 100 °C; cooled

1.2 Reagents: Phosphorus oxychloride ; 3 h, 100 °C; cooled

リファレンス

- Preparation of imidazolylheteroaryldiamine derivatives for use as JAK kinase inhibitors, World Intellectual Property Organization, , ,

合成方法 12

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 30 min, 70 °C

1.2 Reagents: Phosphorus oxychloride ; 70 °C → rt; 2 h, rt → 100 °C

1.2 Reagents: Phosphorus oxychloride ; 70 °C → rt; 2 h, rt → 100 °C

リファレンス

- Use of pyridopyrimidine compounds in preparation of drug for treating nasopharyngeal carcinoma, World Intellectual Property Organization, , ,

合成方法 13

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 30 min, 70 °C; 70 °C → rt

1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C

1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C

リファレンス

- Pyrido-, pyrazo- and pyrimido-pyrimidine derivatives as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, United States, , ,

合成方法 14

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 30 min, 70 °C; cooled

1.2 Reagents: Phosphorus oxychloride ; 4 h, 110 °C

1.2 Reagents: Phosphorus oxychloride ; 4 h, 110 °C

リファレンス

- Pyridinopyrimidines as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of proliferative diseases, China, , ,

2,4,7-Trichloropyrido[2,3-d]pyrimidine Raw materials

2,4,7-Trichloropyrido[2,3-d]pyrimidine Preparation Products

2,4,7-Trichloropyrido[2,3-d]pyrimidine 関連文献

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

938443-20-0 (2,4,7-Trichloropyrido[2,3-d]pyrimidine) 関連製品

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:938443-20-0)2,4,7-Trichloropyrido[2,3-d]pyrimidine

清らかである:99%

はかる:5g

価格 ($):512.0